molecular formula C15H9Cl2N3O3S2 B2562996 (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide CAS No. 880796-33-8

(Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Cat. No.: B2562996
CAS No.: 880796-33-8
M. Wt: 414.28
InChI Key: ZVCJVNVCYYHWGB-WZUFQYTHSA-N
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Description

The compound is a thiazole-thiazolidinedione hybrid with a Z-configuration at the exocyclic double bond of the thiazolidinedione moiety. Its structure features:

  • A thiazole ring substituted at position 5 with a 2,4-dichlorobenzyl group.
  • A thiazolidinedione (2,4-dioxothiazolidine) scaffold linked via an acetamide bridge.

Properties

IUPAC Name

(2Z)-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S2/c16-8-2-1-7(10(17)4-8)3-9-6-18-14(24-9)19-12(21)5-11-13(22)20-15(23)25-11/h1-2,4-6H,3H2,(H,18,19,21)(H,20,22,23)/b11-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCJVNVCYYHWGB-WZUFQYTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)NC(=O)/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activity. The presence of the 2,4-dioxothiazolidine moiety enhances its pharmacological profile. The structural formula can be represented as follows:

 Z N 5 2 4 dichlorobenzyl thiazol 2 yl 2 2 4 dioxothiazolidin 5 ylidene acetamide\text{ Z N 5 2 4 dichlorobenzyl thiazol 2 yl 2 2 4 dioxothiazolidin 5 ylidene acetamide}

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound in focus has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that it interacts with cellular pathways involved in apoptosis and autophagy, leading to increased cell death in malignant cells .

Table 1: Cell Line Sensitivity to (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.5Induction of apoptosis
HeLa (cervical)10.0Inhibition of cell proliferation
A549 (lung)15.0Autophagy induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its thiazole structure contributes to its ability to disrupt bacterial cell walls and inhibit growth .

Table 2: Antimicrobial Efficacy of the Compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The mechanisms by which (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, hindering their proliferation.
  • Antimicrobial Mechanism : The thiazole ring interacts with bacterial enzymes essential for cell wall synthesis, effectively inhibiting their growth.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against a panel of cancer cell lines and reported promising results indicating its potential as a lead compound for further development .

Another investigation focused on its antimicrobial properties revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility as an antibacterial agent .

Scientific Research Applications

Biological Activities

The thiazolidinedione scaffold is recognized for its various biological activities, including:

  • Antidiabetic Properties : Thiazolidinediones are primarily known for their role in managing type 2 diabetes mellitus by enhancing insulin sensitivity. The compound may exhibit similar effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a crucial role in glucose metabolism and lipid homeostasis .
  • Antimicrobial Activity : Research indicates that thiazolidinedione derivatives possess antimicrobial properties against various bacterial and fungal strains. The specific compound may inhibit the growth of pathogens by disrupting their cellular processes . For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Potential : Some studies suggest that thiazolidinedione derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The compound may exhibit cytotoxic effects against different cancer cell lines, making it a candidate for further investigation in cancer therapy .

Therapeutic Applications

Given its biological activities, (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide holds promise in various therapeutic areas:

Table 1: Potential Therapeutic Applications

ApplicationDescription
AntidiabeticEnhances insulin sensitivity; potential treatment for type 2 diabetes mellitus.
AntimicrobialExhibits activity against bacterial and fungal pathogens; useful in infectious disease management.
AnticancerInduces apoptosis in cancer cells; potential use in oncology.
Anti-inflammatoryMay reduce inflammation; useful in treating inflammatory diseases.
AntioxidantScavenges reactive oxygen species; could aid in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolidinedione derivatives similar to (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide:

  • A study demonstrated that certain thiazolidinedione derivatives improved glycemic control in diabetic models by enhancing insulin sensitivity .
  • Another research effort showcased the antimicrobial properties of thiazolidinediones against common pathogens, indicating their potential as alternative treatments for resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinedione Moieties

Compound 71/72 [(Z)-3-allyl-5-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione]
  • Key differences : Replaces the thiazole ring with a pyrazole moiety and lacks the dichlorobenzyl substituent.
  • Activity : Exhibited moderate anti-inflammatory activity (IC₅₀ ~25–40 µM) against COX-2, comparable to Celecoxib .
Compound 73 [(Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-(3-fluorophenyl)acetamide]
  • Key differences: Features a phenoxy linker instead of a thiazole ring and a 3-fluorophenyl substituent.
  • Activity : Superior anti-inflammatory activity (IC₅₀ ~12 µM) compared to Indomethacin (IC₅₀ ~18 µM) .
  • SAR Insight : The fluorophenyl group enhances electron-withdrawing effects, improving target binding affinity .
Compound from [2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide]
  • Key differences : Substituted with 4-chlorobenzylidene (vs. 2,4-dichlorobenzyl) and 2-chlorobenzyl on the thiazole.
  • Molecular Mass : 504.400 g/mol (vs. ~506 g/mol for the target compound).
  • SAR Insight : The ortho-chloro substituent in the benzyl group may sterically hinder binding to hydrophobic enzyme pockets compared to the para -position in the target compound .

Analogues with Modified Thiazole/Thiadiazole Moieties

Compound from [(E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide]
  • Key differences : Incorporates a thiocyanate -substituted benzothiazole instead of dichlorobenzyl-thiazole.
  • Activity : Demonstrated broad-spectrum antimicrobial activity (MIC ~2–8 µg/mL against S. aureus and E. coli) but showed cytotoxicity (CC₅₀ <10 µM for MT-4 cells) .
  • SAR Insight : The thiocyanate group introduces polarizability, enhancing antimicrobial activity but increasing cytotoxicity .
Compound 5d [2'-((Benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-one]
  • Key differences : Uses a spiro indoline-thiazolooxadiazole core instead of thiazolidinedione.
  • Activity : Potent anti-inflammatory (ED₅₀ ~45 mg/kg) and antibacterial (MIC ~4 µg/mL) effects .
  • SAR Insight : The spiro system enhances conformational rigidity, improving target selectivity .

Analogues with Varied Substituents on the Benzyl Group

Compound from [2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide]
  • Key differences : Replaces chlorine with a methoxy group and introduces a thiadiazole ring.
  • Activity: Not explicitly reported, but methoxy groups generally reduce cytotoxicity compared to halogens .
  • SAR Insight : Electron-donating methoxy substituents may decrease electrophilicity, reducing reactive metabolite formation .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀/MIC) Cytotoxicity (CC₅₀) Reference
Target Compound Thiazole-Thiazolidinedione 2,4-Dichlorobenzyl Under investigation Pending
Compound 71/72 Pyrazole-Thiazolidinedione 4-Chlorophenyl COX-2 IC₅₀: 25–40 µM >100 µM [4]
Compound 73 Phenoxy-Thiazolidinedione 3-Fluorophenyl COX-2 IC₅₀: 12 µM >50 µM [4]
Compound Thiazole-Thiazolidinedione 4-Chlorobenzylidene, 2-Chlorobenzyl Not reported Not reported [1]
Compound Benzothiazole-Thiazolidinedione 6-Thiocyanate MIC: 2–8 µg/mL (bacteria) <10 µM [8]

Key Research Findings and Trends

Anti-inflammatory Activity : Thiazolidinedione hybrids with electron-withdrawing groups (e.g., Cl, F) on aromatic rings show enhanced COX-2 inhibition .

Antimicrobial vs. Cytotoxicity Trade-off : Thiocyanate and halogenated derivatives (e.g., ) exhibit potent antimicrobial activity but higher cytotoxicity due to reactive metabolite formation .

Conformational Rigidity : Spiro systems (e.g., Compound 5d) improve selectivity by restricting molecular flexibility .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide?

Answer: The compound is synthesized via multi-step condensation reactions. Key steps include:

  • Thiazole formation : Reacting 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride in dioxane/triethylamine to form intermediates (e.g., N-(5-(R-benzyl)thiazol-2-yl)-2-chloroacetamide) .
  • Thiazolidinedione coupling : Reacting the intermediate with 2,4-thiazolidinedione derivatives. Potassium carbonate in DMF or acetone is used as a base, with reflux conditions (3–5 h) to facilitate nucleophilic substitution .
  • Z-configuration control : The (Z)-isomer is stabilized by intramolecular hydrogen bonding and confirmed via NMR (e.g., NOESY for spatial proximity of protons) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., thiazole C-H at δ 7.1–7.5 ppm, thiazolidinedione carbonyls at δ 165–170 ppm) .
  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 445.9 for 4-chlorobenzylidene derivatives) and purity (>95% via reverse-phase HPLC) .
  • IR spectroscopy : Detect carbonyl stretches (1660–1690 cm1^{-1}) and NH vibrations (3040–3200 cm1 ^{-1}) .

Advanced Research Questions

Q. How can researchers evaluate the anticancer potential of this compound?

Answer:

  • In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., IC50_{50} values for compounds like GB30–GB34 in ).
  • Molecular docking : Predict binding to targets like histone deacetylases (HDAC4) or PFOR enzymes. For example, docking studies reveal interactions between the thiazolidinedione moiety and catalytic zinc ions in HDAC4 .
  • Apoptosis assays : Measure caspase-3 activation or Annexin V staining to assess mechanism .

Q. What structural modifications enhance anti-inflammatory or anticancer activity?

Answer:

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl, Br on benzylidene) improve cytotoxicity (e.g., GB33: IC50_{50} = 1.2 µM vs. HT-29 cells) .
    • Bulkier aromatic groups (e.g., naphthalene in compound 75) enhance anti-inflammatory activity by increasing hydrophobic interactions .
  • Stereochemistry : The (Z)-configuration optimizes planarity for π-π stacking with target proteins .

Q. How do solvent and catalyst choices impact synthesis yields?

Answer:

  • Solvent polarity : DMF improves solubility of intermediates but may reduce yields due to side reactions (e.g., 58% yield in DMF vs. 72% in dioxane) .
  • Catalysts : Potassium iodide in ethanol enhances nucleophilic substitution (e.g., 65% yield with KI vs. 50% without) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Standardized assays : Use identical cell lines (e.g., HT-29 for colorectal cancer) and protocols (e.g., 48 h incubation) .
  • SAR analysis : Compare substituent effects systematically (e.g., 4-Cl vs. 4-Br on benzylidene) to identify trends .

Q. What computational methods predict binding interactions with target enzymes?

Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to HDAC4 or COX-2 using crystal structures (PDB: 4CBT for HDAC4) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Methodological Challenges

Q. How can overlapping NMR signals be resolved for precise structural assignment?

Answer:

  • 2D NMR techniques : Use HSQC to correlate 1H^1H-13C^{13}C signals and COSY for proton-proton coupling .
  • Decoupling experiments : Suppress scalar coupling in crowded regions (e.g., aromatic protons at δ 7.2–7.5 ppm) .

Q. What strategies optimize reaction conditions for scale-up?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 5 h for thiazolidinedione coupling) .
  • Flow chemistry : Improve mixing and heat transfer for exothermic steps (e.g., chloroacetyl chloride addition) .

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